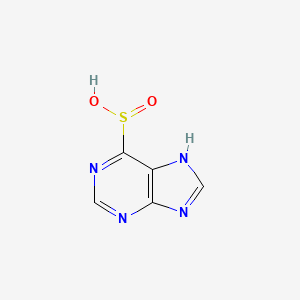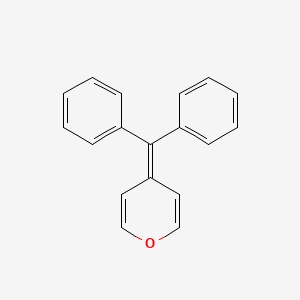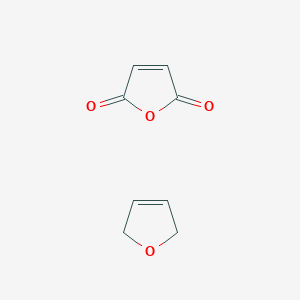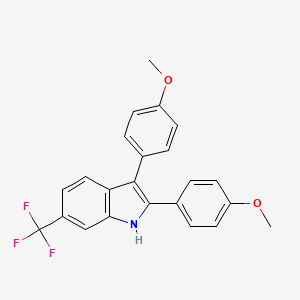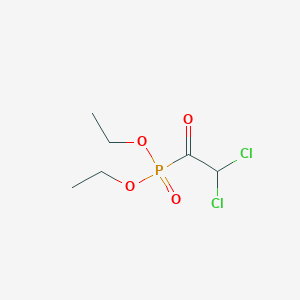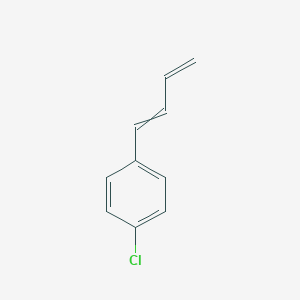
1-(Buta-1,3-dien-1-yl)-4-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Buta-1,3-dien-1-yl)-4-chlorobenzene is an organic compound that belongs to the class of substituted butadienes It features a butadiene moiety attached to a chlorobenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Buta-1,3-dien-1-yl)-4-chlorobenzene can be achieved through several methods. One common approach involves the reaction of functionalized vinyl phosphates with aryllithium reagents. This method allows for the smooth conversion of vinyl phosphates into trisubstituted buta-1,3-dienes . Another method involves the base-catalyzed isomerization of alkynes, which can be used to prepare novel 1,3-butadienes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Buta-1,3-dien-1-yl)-4-chlorobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The chlorobenzene moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and other oxygen donors.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
1-(Buta-1,3-dien-1-yl)-4-chlorobenzene has several applications in scientific research:
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Buta-1,3-dien-1-yl)-4-chlorobenzene involves its interaction with various molecular targets and pathways. The compound can participate in Diels-Alder reactions, forming cycloaddition products that can further react to form more complex structures . The specific molecular targets and pathways depend on the context of its use, such as in chemical synthesis or biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Buta-1,3-dien-2-yl)pyrazoles: These compounds share a similar butadiene moiety but differ in the attached functional groups.
Trisubstituted buta-1,3-dienes: These compounds have similar structural features but may have different substituents on the butadiene moiety.
Uniqueness
1-(Buta-1,3-dien-1-yl)-4-chlorobenzene is unique due to the presence of the chlorobenzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
33356-84-2 |
|---|---|
Formule moléculaire |
C10H9Cl |
Poids moléculaire |
164.63 g/mol |
Nom IUPAC |
1-buta-1,3-dienyl-4-chlorobenzene |
InChI |
InChI=1S/C10H9Cl/c1-2-3-4-9-5-7-10(11)8-6-9/h2-8H,1H2 |
Clé InChI |
SVNKPYLWXRVUPI-UHFFFAOYSA-N |
SMILES canonique |
C=CC=CC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


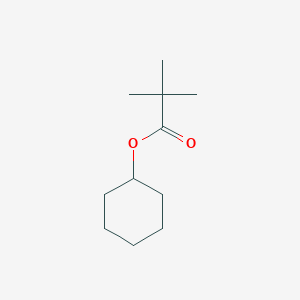

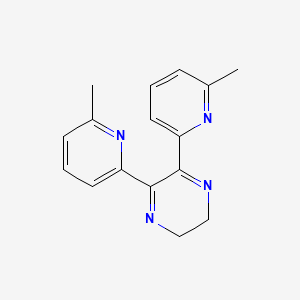
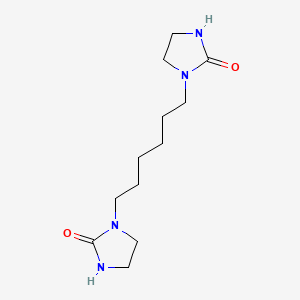
![4-Methyldibenzo[b,lmn]phenanthridine](/img/structure/B14686615.png)

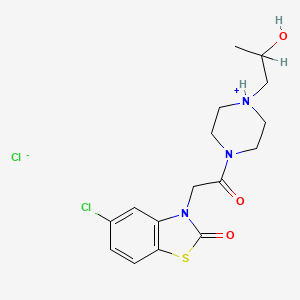
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14686624.png)
